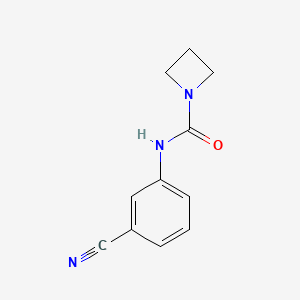

N-(3-Cyanophenyl)azetidine-1-carboxamide

Description

N-(3-Cyanophenyl)azetidine-1-carboxamide is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) linked to a 3-cyanophenyl group via a carboxamide bridge. This structure combines the conformational rigidity of the azetidine ring with the electron-withdrawing cyano group, which may influence its physicochemical properties and biological interactions.

Properties

CAS No. |

918813-23-7 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-(3-cyanophenyl)azetidine-1-carboxamide |

InChI |

InChI=1S/C11H11N3O/c12-8-9-3-1-4-10(7-9)13-11(15)14-5-2-6-14/h1,3-4,7H,2,5-6H2,(H,13,15) |

InChI Key |

NWVBDPFLKBMVGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(=O)NC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods for synthesizing azetidines, including N-(3-Cyanophenyl)azetidine-1-carboxamide, is the aza Paternò–Büchi reaction. This photochemical [2 + 2] cycloaddition reaction involves an imine and an alkene component reacting under photochemical conditions to form an azetidine . This method is highly regio- and stereoselective, making it a preferred route for synthesizing functionalized azetidines.

Industrial Production Methods

Industrial production methods for N-(3-Cyanophenyl)azetidine-1-carboxamide typically involve nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods require prefunctionalized starting materials and often involve multistep sequences.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanophenyl)azetidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce N-(3-Cyanophenyl)azetidine-1-carboxylic acid, while reduction reactions may yield N-(3-Cyanophenyl)azetidine-1-methanol.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

N-(3-Cyanophenyl)azetidine-1-carboxamide has been identified as a promising lead compound in drug discovery. Its unique structural features, including the azetidine ring and cyano group, contribute to its biological activity. Research indicates that compounds with similar structures exhibit various pharmacological effects, including anti-inflammatory and antibacterial properties .

Mechanism of Action:

Understanding how N-(3-Cyanophenyl)azetidine-1-carboxamide interacts with biological targets is crucial for elucidating its mechanism of action. Studies may focus on its binding affinity to specific receptors or enzymes, which can inform the development of more effective derivatives.

Case Study: Anticancer Activity

A notable case study explored the anticancer potential of azetidine derivatives, including N-(3-Cyanophenyl)azetidine-1-carboxamide. The study demonstrated that these compounds could inhibit tumor cell proliferation through various pathways, suggesting their potential as anticancer agents .

Chemical Synthesis

Synthesis Techniques:

The synthesis of N-(3-Cyanophenyl)azetidine-1-carboxamide typically involves multiple steps that require optimized reaction conditions for high yield and purity. Recent advances in synthetic strategies have highlighted the versatility of azetidines in creating functionalized derivatives suitable for various applications .

Reactivity and Derivative Formation:

Due to the strained nature of the azetidine ring, N-(3-Cyanophenyl)azetidine-1-carboxamide can undergo nucleophilic ring-opening or ring-expansion reactions. This property allows for the generation of highly substituted acyclic amines or expanded ring systems, which are valuable in pharmaceutical chemistry .

Biological Activities

Antimicrobial Properties:

Research has shown that compounds containing azetidine and cyano groups exhibit significant antimicrobial activity. N-(3-Cyanophenyl)azetidine-1-carboxamide's structural characteristics may contribute to its effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Anti-inflammatory Effects:

The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Material Science Applications

Polymeric Materials:

N-(3-Cyanophenyl)azetidine-1-carboxamide can be incorporated into polymeric materials to enhance their mechanical properties or introduce specific functionalities. Its ability to form stable bonds with other chemical entities makes it a valuable component in advanced material design .

Mechanism of Action

The mechanism of action of N-(3-Cyanophenyl)azetidine-1-carboxamide involves its interaction with molecular targets such as STAT3. It inhibits the phosphorylation and DNA-binding activity of STAT3, which is involved in cell growth, differentiation, inflammation, and immune responses . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Azetidine Derivatives

- N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]azetidine-1-carboxamide (Compound 19) This compound, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), shares the azetidine-carboxamide core with the target compound but incorporates a triazole-benzyl substituent instead of the 3-cyanophenyl group. The triazole moiety may enhance metabolic stability or binding affinity in biological systems .

Non-Azetidine Heterocycles

- (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide This thiazolidine-based compound replaces the azetidine ring with a five-membered thiazolidine ring.

Pharmaceutical Analogues

- Taranabant (CAS 701977-09-5) A structurally complex anti-obesity drug containing a 3-cyanophenyl group and carboxamide. Unlike the target compound, Taranabant includes a trifluoromethylpyridinyl ether group, which likely enhances its blood-brain barrier penetration and cannabinoid receptor-1 (CB1) antagonism .

Key Observations :

Key Insights :

- The 3-cyanophenyl group in both the target compound and Taranabant may contribute to receptor binding, but Taranabant’s trifluoromethylpyridinyl group is critical for its CNS activity .

- Azetidine’s smaller ring size compared to thiazolidine could reduce metabolic degradation but increase synthetic challenges due to ring strain .

Biological Activity

N-(3-Cyanophenyl)azetidine-1-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features, particularly the azetidine ring and the cyano group. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered saturated heterocycle, and a carboxamide functional group. The presence of the cyano group at the para position of the phenyl ring contributes to its unique chemical properties and potential biological activities. This structural configuration may influence its interaction with various biological targets.

2. Synthesis

The synthesis of N-(3-Cyanophenyl)azetidine-1-carboxamide typically involves multiple steps, including:

- Formation of the azetidine ring.

- Introduction of the cyano group.

- Attachment of the carboxamide functional group.

Optimized reaction conditions are crucial for achieving high yield and purity during synthesis.

3. Biological Activity

Research indicates that compounds containing azetidine and cyano groups exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that N-(3-Cyanophenyl)azetidine-1-carboxamide may possess anticancer properties. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent antiproliferative activity .

- Mechanisms of Action : The mechanism of action for N-(3-Cyanophenyl)azetidine-1-carboxamide likely involves interaction with specific enzymes or receptors, potentially modulating their activity. The structural features may facilitate binding to hydrophobic pockets or active sites within these biological targets.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| N-(3-Cyanophenyl)azetidine-1-carboxamide | TBD | TBD | TBD |

| Compound A (similar structure) | 0.48 | MCF-7 (breast cancer) | Induces apoptosis via caspase activation |

| Compound B (similar structure) | 2.84 | HCT-116 (colon cancer) | Cell cycle arrest at G1 phase |

Note: TBD indicates that specific data for N-(3-Cyanophenyl)azetidine-1-carboxamide is yet to be determined.

5. Potential Applications

Due to its structural characteristics, N-(3-Cyanophenyl)azetidine-1-carboxamide is being explored for various therapeutic applications:

- Cancer Treatment : Given its potential anticancer activity, further studies are warranted to evaluate its efficacy against different cancer types.

- Neurological Disorders : Some azetidine derivatives have been investigated for their role as modulators of cannabinoid receptors, which may have implications in treating neurological disorders such as anxiety or schizophrenia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.